5,6-Dibromotubercidin

Catalog No.
S13193313
CAS No.
78000-55-2
M.F
C11H12Br2N4O4
M. Wt
424.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dibromotubercidin

CAS Number

78000-55-2

Product Name

5,6-Dibromotubercidin

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H12Br2N4O4

Molecular Weight

424.05 g/mol

InChI

InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1

InChI Key

ATBZHTMJKTZNPL-BBBNYMBOSA-N

Canonical SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N

Isomeric SMILES

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N

5,6-Dibromotubercidin is a synthetic derivative of tubercidin, which is a nucleoside antibiotic known for its ability to inhibit RNA synthesis. The compound features two bromine atoms substituted at the 5 and 6 positions of the tubercidin structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The synthesis of 5,6-dibromotubercidin typically involves halogenation reactions, where tubercidin is treated with halogenating agents. For instance, N-bromosuccinimide can be used in dimethylformamide to brominate tubercidin, yielding 5-bromotubercidin as a primary product, with 5,6-dibromotubercidin forming as a minor product under specific conditions . The general reaction can be represented as follows:

Tubercidin+N bromosuccinimide5 6 Dibromotubercidin\text{Tubercidin}+\text{N bromosuccinimide}\rightarrow \text{5 6 Dibromotubercidin}

5,6-Dibromotubercidin exhibits significant biological activity as an inhibitor of RNA synthesis. It has been shown to act as a reversible inhibitor, affecting the transcription process in various microorganisms and potentially in eukaryotic cells. The compound's ability to interfere with nucleic acid metabolism makes it valuable in studying cellular processes and developing therapeutic agents against bacterial infections .

The synthesis of 5,6-dibromotubercidin can be achieved through several methods:

  • Bromination: Tubercidin can be directly brominated using N-bromosuccinimide in a solvent like dimethylformamide. This method allows for selective substitution at the 5 and 6 positions.
  • Halogenation with N-halosuccinimides: Both N-chlorosuccinimide and N-bromosuccinimide can be used to introduce halogen atoms into the tubercidin molecule. The reaction conditions can be adjusted to favor the formation of dibrominated products .

5,6-Dibromotubercidin has potential applications in:

  • Antibiotic Research: Its ability to inhibit RNA synthesis makes it a candidate for developing new antibiotics.
  • Biochemical Studies: It serves as a tool for studying the mechanisms of transcription and RNA metabolism in cells.
  • Pharmaceutical Development: The compound's unique structure may lead to the discovery of novel therapeutic agents targeting bacterial infections.

Studies on the interactions of 5,6-dibromotubercidin with various biological targets have indicated that it may bind effectively to RNA polymerase, thereby inhibiting its activity. This interaction is critical for understanding how modifications to the tubercidin structure can enhance or alter its biological effects. Further research is required to fully elucidate its binding affinities and mechanisms of action.

Several compounds are structurally similar to 5,6-dibromotubercidin. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
TubercidinBase nucleoside without brominationInhibitor of RNA synthesis
5-BromotubercidinOne bromine at position 5Reversible inhibitor of RNA synthesis
6-BromotubercidinOne bromine at position 6Similar activity as tubercidin
5,6-DichlorotubercidinChlorine substitutions instead of brominePotentially similar activity

Uniqueness: The presence of both bromine atoms at positions 5 and 6 distinguishes 5,6-dibromotubercidin from its analogs, potentially enhancing its inhibitory effects on RNA polymerase compared to compounds with fewer halogen substitutions.

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

423.92048 g/mol

Monoisotopic Mass

421.92253 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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